molecular formula C9H10O3 B1360134 Methyl 5-methylsalicylate CAS No. 22717-57-3

Methyl 5-methylsalicylate

Cat. No. B1360134
CAS RN: 22717-57-3
M. Wt: 166.17 g/mol
InChI Key: JQYUQKRFSSSGJM-UHFFFAOYSA-N
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Description

Methyl 5-methylsalicylate, also known as Methyl 2-hydroxy-5-methylbenzoate, is an ester . It is used as a ligand and forms novel nonanuclear Tb (III) clusters . The photophysical properties of these clusters have been studied .


Synthesis Analysis

Methyl 5-methylsalicylate is a suitable reagent employed in the study for the identification of a pheromone component in the parasitoid wasp Spalangia endius . It may also be used for the synthesis of 2,6-dimethylchromanone .


Molecular Structure Analysis

Methyl 5-methylsalicylate contains a total of 22 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 aromatic hydroxyl .


Chemical Reactions Analysis

Methyl 5-methylsalicylate is an ester and acts as a ligand . It forms novel nonanuclear Tb (III) clusters . The photophysical properties of these clusters have been studied .


Physical And Chemical Properties Analysis

Methyl 5-methylsalicylate is a clear slightly yellow liquid . It has a refractive index of 20/D 1.533 (lit.), a boiling point of 241-243°C/767mmHg (lit.), and a density of 1.153g/mL at 25°C (lit.) .

Scientific Research Applications

Signaling Compound in Forest Ecosystems

Methyl salicylate, including Methyl 5-methylsalicylate, is a volatile plant and microbial signaling compound involved in systemic acquired resistance (SAR) and defense against pests and microbial pathogens . It is emitted by plants and is believed to trigger SAR in neighboring plant individuals, thus contributing to the resilience of the entire plant community .

Defense Against Pests and Microbial Pathogens

Methyl salicylate plays a crucial role in the defense mechanism of plants against pests and microbial pathogens . It is involved in the systemic acquired resistance (SAR) process, which is a “whole-plant” resistance response that occurs following an earlier localized exposure to a pathogen .

Enhancing Stability and Resilience in Managed Temperate Forests

High-MeSA-emitting trees could potentially be used as a silvicultural tool aiming to enhance stability and resilience in managed temperate forests affected by climate change . This is because MeSA levels in plant tissues are adjusted by methylation of salicylic acid to MeSA and the reverse process of demethylation .

Topical Pain Relief

Methyl salicylate is widely used for its anti-inflammatory actions . It is commonly used in topical applications for pain relief . The formulation design of topical salicylic acid targets the drug retention in and on the skin based on different indications including keratolytic, antibacterial, and photoprotective actions .

Keratolytic Action

Salicylic acid, a derivative of methyl salicylate, is used topically for its keratolytic effects . Keratolytic agents are used to soften and break down the stratum corneum (the outermost layer of the skin), promoting desquamation of the skin’s outer layers .

Photoprotective Properties

Salicylic acid, a derivative of methyl salicylate, is used for its photoprotective properties . It can help protect the skin from the harmful effects of UV radiation .

Safety And Hazards

Methyl salicylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage . It is advised to avoid ingestion and inhalation, and to not get it in eyes, on skin, or on clothing .

Future Directions

Methyl salicylate, a related compound, is used as a topical counter-irritant for the symptomatic relief of acute musculoskeletal pain in the muscles, joints, and tendons . It is also used as a fragrance, in foods, beverages, and liniments . The potential use of Methyl salicylate and Methyl salicylate-emitting plants in agriculture and forestry is being explored .

properties

IUPAC Name

methyl 2-hydroxy-5-methylbenzoate
Source PubChem
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InChI

InChI=1S/C9H10O3/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYUQKRFSSSGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
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DSSTOX Substance ID

DTXSID0066822
Record name Benzoic acid, 2-hydroxy-5-methyl-, methyl ester
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Molecular Weight

166.17 g/mol
Source PubChem
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Product Name

Methyl 5-methylsalicylate

CAS RN

22717-57-3
Record name Methyl 5-methylsalicylate
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Record name Benzoic acid, 2-hydroxy-5-methyl-, methyl ester
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Record name Methyl 5-methylsalicylate
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Record name Benzoic acid, 2-hydroxy-5-methyl-, methyl ester
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Record name METHYL 5-METHYLSALICYLATE
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Synthesis routes and methods I

Procedure details

5-Methylsalicylic acid was reacted with methanol and sulphuric acid by the general method of Brunner (Monatsh. 1913, 34, 916) to give methyl 5-methylsalicylate, b.p. 115°-116° C./10 mmHg. This ester (12.0 g) was heated together with benzyl chloride (9.1 g) and anhydrous potassium carbonate (5.0 g) in dry sulpholane (90 ml) at 100° C. for 22 hours. The mixture was then poured into a mixture of ice and water (1200 ml) to give crude methyl 2-benzyloxy-5-methylbenzoate (17.6 g). This ester (4.3 g) was heated at reflux with aqueous sodium hydroxide solution (2N; 100 ml) for 2 hours and the mixture was then cooled, diluted with water, and acidified to pH 2 by treatment with concentrated hydrochloric acid to give 2-benzyloxy-5-methylbenzoic acid (3.65 g), m.p. 98°-100° C.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 5-methylsalicylic acid (7.24 g) in methanol (250 ml) was added trimethylsilyl chloride (60 ml). The mixture was heated at reflux for 2 hours and stirred at room temperature overnight. A further 60 ml trimethylsilyl chloride was added and the mixture heated at reflux for 6 hours. The mixture was evaporated and the residue partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The organic phase was dried (MgSO4) and evaporated to give the crude product. Yield 5.87 g. Used directly in the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the methyl group position in methyl-substituted salicylate ligands when it comes to energy transfer efficiency in terbium clusters?

A1: Research has shown that the position of the methyl group on methylsalicylate ligands significantly impacts the energy transfer efficiency in nonanuclear terbium clusters. Specifically, a study comparing terbium clusters with methyl 4-methylsalicylate (L1) and methyl 5-methylsalicylate (L2) as ligands found a considerable difference in their photoluminescence properties []. The terbium cluster with L1 exhibited a 13-fold higher emission quantum yield (Φ(ππ) = 31%) compared to the cluster with L2 (Φ(ππ) = 2.4%) []. This difference is attributed to the influence of the methyl group's position on the electronic structure of the methylsalicylate ligand, ultimately affecting the energy transfer process to the terbium ion.

Q2: Can methyl 5-methylsalicylate be used for selective extraction of specific compounds, and if so, what applications does this have?

A2: Yes, methyl 5-methylsalicylate has demonstrated potential in selective extraction applications. A study highlighted its use as a target analyte in developing novel polypyrrole composite solid-phase microextraction (SPME) fiber coatings []. These coatings, specifically the polypyrrole β-naphthalenesulfonic acid (PPy/β-NSA) and polypyrrole graphene (PPy/GR) composites, were designed for selectively sampling polar biological volatile organic compounds (VOCs) []. This selectivity stems from the presence of polar functional groups in methyl 5-methylsalicylate and its structural similarity to other polar VOCs. The study successfully applied these PPy composite SPME fiber coatings for the trace analysis of VOCs in ant and coriander samples, demonstrating their practical application in analytical chemistry [].

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